N-benzoyl phosphoramidic acid
Overview
Description
N-Benzoyl phosphoramidic acid is an organophosphorus compound characterized by the presence of a benzoyl group attached to a phosphoramidic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzoyl phosphoramidic acid can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with phosphoramidic acid under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Reduction: Reduction reactions can convert the phosphoramidic acid moiety to phosphine derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphoramidate derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramidic acids.
Scientific Research Applications
N-Benzoyl phosphoramidic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzoyl phosphoramidic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
- N-Benzoyl-N’,N’'-bis(azetidinyl)phosphoric triamide
- N-Benzoyl-N’,N’'-bis(hexamethylenyl)phosphoric triamide
- Phosphoramidate derivatives with various substituents
Comparison: N-Benzoyl phosphoramidic acid is unique due to its specific benzoyl group, which imparts distinct chemical properties compared to other phosphoramidates.
Properties
IUPAC Name |
benzamidophosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO4P/c9-7(8-13(10,11)12)6-4-2-1-3-5-6/h1-5H,(H3,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWXBRLRXLWFJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565619 | |
Record name | N-Benzoylphosphoramidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36097-63-9 | |
Record name | N-Benzoylphosphoramidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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